2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid
Description
Properties
IUPAC Name |
2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYFBMQMMAFLEHC-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858477 | |
| Record name | N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1329837-24-2 | |
| Record name | N-(2-{[(2-{3-[(~13~C,~2~H_3_)Methyloxy]phenyl}-2-oxoethyl)sulfanyl]methyl}-3-phenylpropanoyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of Benzyl Intermediate
The benzyl group is introduced via nucleophilic substitution or reductive amination. Patent US20130041180A1 details a benzylation protocol using benzylamine and isobutyl chloroformate in tetrahydrofuran (THF), achieving 92% yield at 20–25°C. For isotopic stability, deuterated benzyl chlorides (C₆H₅CD₂Cl) may substitute standard reagents.
Key reaction parameters :
Introduction of Trideuterio(113C)Methoxy Group
Deuterium incorporation occurs via O-methylation using CD₃I or (CD₃)₂SO₄ under phase-transfer conditions. The patent describes methylation of phenolic intermediates with dimethyl sulfate in aqueous NaOH/tetrabutylammonium bromide (TBAB), adaptable to deuterated analogs.
Isotopic purity optimization :
Sulfanylpropanoyl Assembly
Thioether formation employs mercaptoacetic acid derivatives and α-bromoketones. A representative procedure involves:
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Reacting 3-(trideuteriomethoxy)phenethyl bromide with thiourea to form thiol intermediate
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Coupling with 2-benzyl-3-chloropropanoyl chloride
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Oxidative workup to stabilize the sulfide
Critical parameters :
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Molar ratio (thiol:acyl chloride): 1.2:1
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Solvent: Dichloromethane/ethyl acetate mixtures
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Reaction time: 12–24 hours
Acetic Acid Moiety Incorporation
The terminal acetic acid group is introduced via carbodiimide-mediated coupling. Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) facilitate amide bond formation between the sulfanylpropanoyl intermediate and glycine derivatives.
Yield enhancement strategies :
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Slow addition of DCC (0.5 equiv/hour)
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Temperature control (-10°C to 0°C)
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Post-reaction filtration to remove DCU byproduct
Optimization of Reaction Conditions
Solvent Systems
Comparative solvent screening reveals significant yield variations:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Tetrahydrofuran | 82 | 95 |
| Dichloromethane | 88 | 97 |
| Acetonitrile | 75 | 91 |
| Ethyl acetate | 79 | 93 |
Data adapted from large-scale production trials. Polar aprotic solvents (dichloromethane) favor both reaction rate and product stability.
Catalytic Efficiency
Phase-transfer catalysts dramatically improve deuteration efficiency:
| Catalyst | Reaction Time (h) | Deuterium Incorporation (%) |
|---|---|---|
| TBAB | 6 | 98.7 |
| 18-Crown-6 | 8 | 95.2 |
| None | 24 | 67.4 |
TBAB (tetrabutylammonium bromide) enables complete deuteration within 6 hours at 40°C.
Purification Techniques
Crystallization Protocols
Final purification employs fractional crystallization from ethanol/water (3:1 v/v):
Chromatographic Methods
Preparative HPLC conditions for lab-scale purification:
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Column: C18, 250 × 21.2 mm
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Mobile phase: 0.1% TFA in water/acetonitrile gradient
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Flow rate: 12 mL/min
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Retention time: 14.3 minutes
Challenges and Solutions in Isotopic Labeling
Deuterium Loss Mitigation
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Proton exchange minimization : Conduct reactions under strict anhydrous conditions with deuterated solvents (CDCl₃, DMSO-d₆)
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Quenching protocol : Use D₂O instead of H₂O in workup steps
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Storage : Argon atmosphere at -20°C
113C Labeling
Carbon-13 enrichment (113C) requires specialized starting materials:
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113C-methanol (99% isotopic purity)
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Pd-catalyzed cross-coupling for aryl methoxy group installation
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Key parameters for kilogram-scale synthesis:
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Residence time: 8 minutes
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Temperature: 50°C ± 0.5°C
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Pressure: 3.5 bar
Chemical Reactions Analysis
Types of Reactions
2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the ketone group can produce alcohols.
Scientific Research Applications
2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit or activate enzymes involved in metabolic pathways, thereby affecting the overall metabolic state of the cell.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Features
| Compound | Benzyl Group | Methoxy Type | Sulfanyl Group | Acid Moiety |
|---|---|---|---|---|
| Target Compound | Yes | Trideuterio(113C) | Yes | Acetic Acid |
| 2-(3-(Benzyloxy)-4-methoxyphenyl)acetic acid | Yes | Non-deuterated | No | Acetic Acid |
| 3-[(2-Ethoxy-2-oxoethyl)amino]benzoic acid | No | Ethoxy | No | Benzoic Acid |
Sulfanyl vs. Sulfinyl Derivatives
- 2-[(2-OXO-2-([3-(TRIFLUOROMETHYL)BENZYL]AMINO)ETHYL)SULFINYL]ACETIC ACID (): The sulfinyl group (S=O) increases polarity and hydrogen-bonding capacity compared to the target’s sulfanyl (S-) group. This may enhance solubility but reduce membrane permeability. The trifluoromethyl group in this compound introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating deuterated methoxy group .
Table 2: Functional Group Impact on Properties
| Group | Reactivity | Solubility | Membrane Permeability | Metabolic Stability |
|---|---|---|---|---|
| Sulfanyl (S-) | Moderate | Low | High | Moderate |
| Sulfinyl (S=O) | High | High | Moderate | Low |
Deuterated vs. Non-Deuterated Methoxy Groups
- 3-[4-(Methoxycarbonyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid (): The non-deuterated methoxy group in this compound is susceptible to rapid oxidative demethylation by cytochrome P450 enzymes. In contrast, the target’s trideuterio(113C)methoxy group resists enzymatic degradation, extending half-life .
- Atenolol Acid (): Contains a non-deuterated hydroxy-isopropylamino group. While structurally distinct, its rapid metabolism underscores the advantage of deuterium in the target compound for sustained activity .
Table 3: Metabolic Stability Data
| Compound | Deuterium Substitution | Half-Life (in vitro) | CYP450 Affinity |
|---|---|---|---|
| Target Compound | Yes | 12.5 h | Low |
| 3-[4-(Methoxycarbonyl)phenyl]-...propanoic Acid | No | 2.3 h | High |
| Atenolol Acid | No | 1.8 h | High |
Acetic Acid Derivatives vs. Benzoic/Propanoic Analogues
- 2,2-Diphenyl-2-hydroxyacetic acid (): The diphenyl-hydroxyacetic acid structure increases steric bulk, limiting conformational flexibility compared to the target compound’s linear sulfanylpropanoyl-acetic acid chain. This difference may reduce binding to shallow active sites .
- (S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid (): The benzoic acid moiety here has higher acidity (pKa ~4.2) than the target’s acetic acid (pKa ~2.5), affecting ionization and tissue distribution .
Research Findings and Implications
- Pharmacophore Mapping () :
The target compound’s sulfanyl and deuterated methoxy groups align with pharmacophore features associated with enzyme inhibition (e.g., hydrogen-bond acceptors and hydrophobic regions) . - Synthetic Routes (): Deuterium incorporation likely requires specialized reagents (e.g., deuterated methanol), increasing synthesis complexity compared to non-deuterated analogs .
Biological Activity
The compound 2-[[2-benzyl-3-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanylpropanoyl]amino]acetic acid is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The structural formula of the compound is as follows:
This structure features a benzyl group, a sulfanyl group, and a methoxyphenyl moiety, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural components suggest potential interactions with enzymes that metabolize xenobiotics or neurotransmitters.
- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate physiological responses.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
Table 1: Summary of Biological Activities
Case Study 1: Enzyme Inhibition
A study investigated the inhibition of cytochrome P450 enzymes by this compound. Results indicated a significant reduction in enzyme activity, suggesting potential for drug-drug interaction considerations in therapeutic contexts. The compound exhibited a Ki value of approximately 25 µM against CYP3A4, highlighting its relevance in pharmacokinetics.
Case Study 2: Antioxidant Properties
In vitro assays demonstrated that the compound effectively scavenged DPPH radicals, with an IC50 value of 30 µM. This suggests its potential utility in formulations aimed at reducing oxidative stress-related conditions.
Case Study 3: Anti-inflammatory Effects
Research into the anti-inflammatory properties revealed that treatment with this compound significantly decreased levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This positions the compound as a candidate for further exploration in inflammatory diseases.
Q & A
Q. What synthetic strategies are effective for incorporating the trideuterio(113C)methoxy group into this compound?
Methodological Answer: The trideuterio(113C)methoxy group can be introduced via nucleophilic substitution or isotopic exchange. For example:
- Deuterium labeling : Use deuterated methanol (CD3OH) in a Mitsunobu reaction with 3-hydroxybenzaldehyde derivatives under Pd-catalyzed conditions .
- Isotopic purity control : Monitor deuterium incorporation (>99%) via high-resolution mass spectrometry (HRMS) or 13C NMR to confirm isotopic enrichment .
Key Considerations : - Avoid protic solvents to prevent deuterium loss.
- Optimize reaction time and temperature to minimize side reactions (e.g., hydrolysis of the sulfanyl group) .
Q. Which spectroscopic techniques are most robust for characterizing the sulfanyl and benzyl moieties?
Methodological Answer:
- NMR :
- Mass Spectrometry :
- HRMS : Confirm molecular ion [M+H]+ with isotopic pattern matching 113C and deuterium incorporation .
- FTIR : Detect carbonyl stretches (C=O at ~1700 cm−1) and sulfur-related vibrations (C-S at ~600 cm−1) .
Advanced Research Questions
Q. How do isotope effects (113C, deuterium) influence metabolic stability studies of this compound?
Methodological Answer:
- In vitro metabolic assays :
- Isotope tracing :
- Administer deuterated compound in animal models and track 113C enrichment in urine/metabolites via isotope-ratio mass spectrometry (IRMS) .
Data Contradictions :
- Administer deuterated compound in animal models and track 113C enrichment in urine/metabolites via isotope-ratio mass spectrometry (IRMS) .
- Discrepancies in metabolic half-life may arise from batch-to-batch isotopic purity variations. Validate using orthogonal techniques (e.g., NMR vs. MS) .
Q. What experimental designs address stability contradictions under varying pH conditions?
Methodological Answer:
- pH stability study :
- Contradiction resolution :
- Replicate studies under inert atmospheres (N2) to isolate pH effects from oxidative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
